

Crystal Structure of 9H-Fluorene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Fluorene-2-carbaldehyde

Cat. No.: B1198980

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **9H-Fluorene-2-carbaldehyde**, a valuable building block in medicinal chemistry. The fluorene scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.^{[1][2]} This document details the crystallographic parameters, experimental protocols for its structural determination, and insights into its molecular geometry, offering a foundational resource for researchers engaged in the design and development of novel therapeutics based on the fluorene core.

Crystallographic Data

The crystal structure of **9H-Fluorene-2-carbaldehyde** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^[3] The crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for **9H-Fluorene-2-carbaldehyde**

Parameter	Value
Empirical Formula	C ₁₄ H ₁₀ O
Formula Weight	194.23
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	14.171 (2)
b (Å)	4.338 (2)
c (Å)	16.217 (2)
β (°)	99.64 (1)
Volume (Å ³)	982.8 (4)
Z	4
Density (calculated) (Mg m ⁻³)	1.313
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Temperature (K)	296
Reflections collected	2677
Independent reflections	2276
R(F)	0.042
wR(F ²)	0.065

Data sourced from Dobson & Gerkin, *Acta Crystallographica Section C*, 1998.

Molecular Structure and Interactions

The molecular core of **9H-Fluorene-2-carbaldehyde** is nearly planar.^[3] The dihedral angle between the best-fit plane of the benzene ring to which the aldehyde group is attached and the plane of the aldehyde group is 4.4 (9)°.^[3] The crystal structure reveals the formation of a cyclic

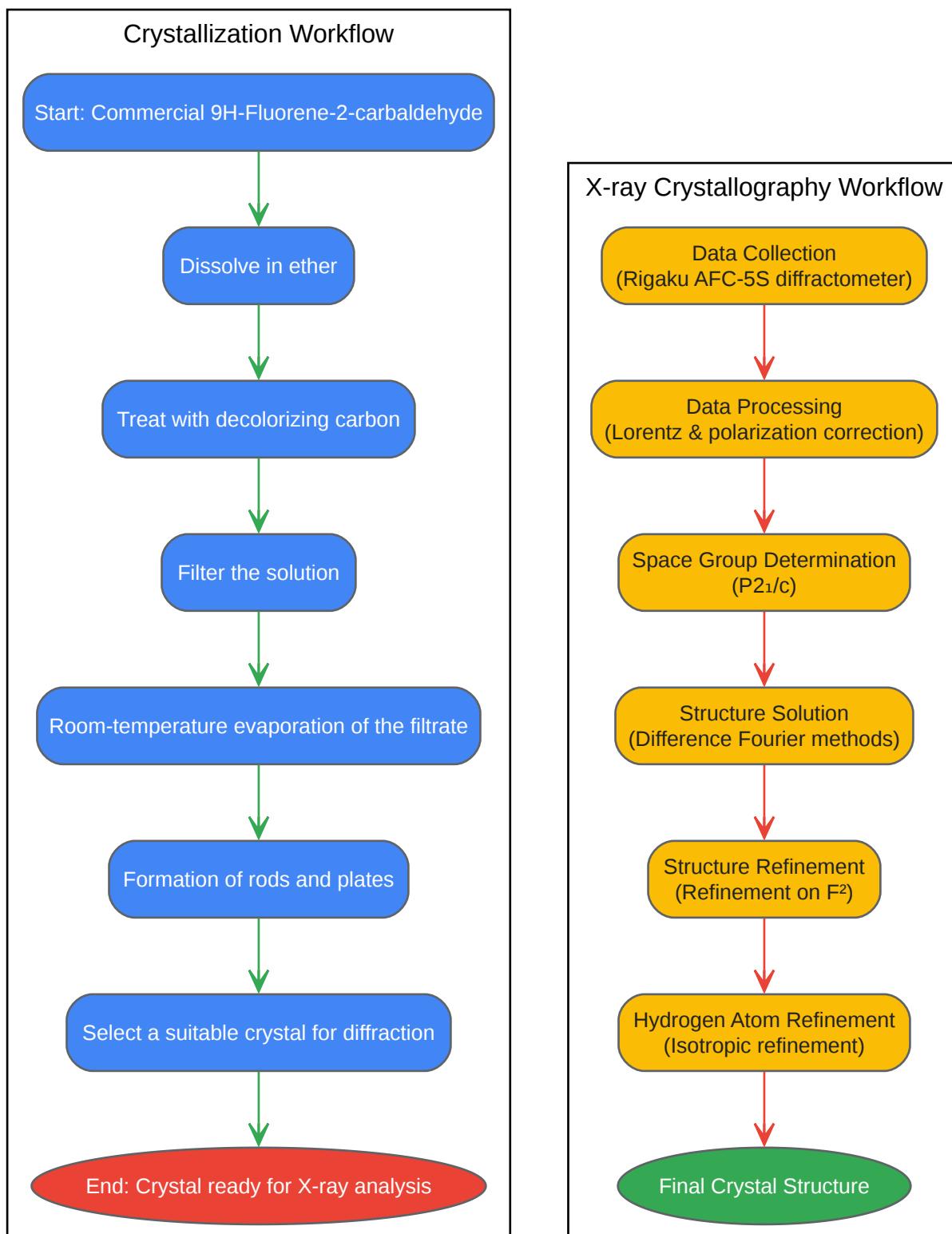
dimer through a C-H···O interaction involving the ring-bridging C9 atom and its hydrogen atom with the oxygen atom of an adjacent molecule.[3]

Experimental Protocols

Synthesis and Crystallization

A general method for the synthesis of **9H-Fluorene-2-carbaldehyde** involves the formylation of 9H-fluorene. While a detailed, step-by-step protocol for this specific transformation is not readily available in the reviewed literature, formylation of aromatic compounds can typically be achieved using reagents like a mixture of phosphoryl chloride and dimethylformamide (Vilsmeier-Haack reaction) or through other methods like the Duff reaction or Gattermann-Koch synthesis.

For the crystallographic analysis, commercial **9H-Fluorene-2-carbaldehyde** was used. The crystallization procedure is as follows:

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References

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- To cite this document: BenchChem. [Crystal Structure of 9H-Fluorene-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198980#crystal-structure-of-9h-fluorene-2-carbaldehyde]

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